1,3,5-Benzenetricarbonyl trichloride (TMC, CAS: 4422-95-1), commonly known as trimesoyl chloride, is a highly reactive, trifunctional aromatic acyl halide primarily utilized as the organic-phase monomer in the synthesis of hyper-cross-linked polyamide thin-film composite (TFC) membranes. Featuring three highly electrophilic acyl chloride groups symmetrically positioned on a benzene ring, TMC exhibits exceptional reactivity toward primary and secondary amines (such as m-phenylenediamine or piperazine) at room temperature. Its high solubility in non-polar aliphatic solvents (e.g., hexane, heptane) combined with its rapid Schotten-Baumann reaction kinetics makes it the industry-standard cross-linker for interfacial polymerization, enabling the rapid formation of ultra-thin, defect-free 3D polymeric networks essential for reverse osmosis (RO) and nanofiltration (NF) applications[1].
Substituting TMC with its bifunctional analogs (such as isophthaloyl chloride or terephthaloyl chloride) or its hydrolyzed acid counterpart (trimesic acid) fundamentally alters processability and end-product performance. Bifunctional acid chlorides can only form linear or loosely cross-linked 2D polymer chains, which drastically reduces the structural integrity and salt rejection capabilities of the resulting polyamide layer [1]. Furthermore, attempting to use trimesic acid directly fails in standard interfacial polymerization workflows because the free carboxylic acid lacks the extreme electrophilic reactivity required for instantaneous room-temperature amidation and is practically insoluble in the non-polar organic solvents (like hexane) necessary to form the liquid-liquid interface [2]. Consequently, TMC is strictly required to achieve the dense 3D hyper-cross-linked networks and specific surface charge profiles demanded by commercial membrane manufacturing.
The trifunctionality of TMC is critical for forming the dense 3D polyamide network required for high-performance reverse osmosis. Quantitative NMR analysis of thin-film composite membranes demonstrates that replacing trifunctional TMC with its difunctional analog, isophthaloyl chloride (IPC), results in a two-fold decrease in cross-linking density. This reduction in network tightness directly degrades membrane performance, causing a 30% increase in salt passage [1]. In standard RO membrane formulations, TMC-based polyamides routinely achieve >98% NaCl rejection, whereas linear polyamides derived from bifunctional analogs exhibit significantly lower and highly variable salt rejection rates [2].
| Evidence Dimension | Cross-linking density and salt passage |
| Target Compound Data | High cross-linking density; >98% NaCl rejection (standard TMC-MPD systems) |
| Comparator Or Baseline | Isophthaloyl chloride (IPC) |
| Quantified Difference | 2x decrease in cross-linking density and 30% increase in salt passage when substituting TMC with IPC |
| Conditions | Polyamide active layer synthesized via interfacial polymerization |
Procurement of TMC is mandatory for manufacturing RO membranes that meet commercial desalination standards, as bifunctional substitutes cannot achieve the required 3D network density.
Interfacial polymerization requires the acyl monomer to be dissolved in a non-polar organic phase (typically hexane or heptane at 0.05–0.15 w/v%) to react with an aqueous amine phase. TMC exhibits excellent solubility in these aliphatic hydrocarbons, enabling rapid diffusion to the interface [1]. In contrast, its fully hydrolyzed analog, trimesic acid (TMA), is highly polar and virtually insoluble in hexane, making it fundamentally incompatible with standard organic-phase formulations. Furthermore, the acyl chloride groups of TMC react instantaneously with amines at room temperature, whereas TMA requires high-temperature condensation or coupling agents to form amide bonds [2].
| Evidence Dimension | Hexane solubility and room-temperature reactivity |
| Target Compound Data | Highly soluble in hexane (0.05–0.15 w/v% typical use); instantaneous room-temperature amidation |
| Comparator Or Baseline | Trimesic acid (TMA) |
| Quantified Difference | Complete phase incompatibility (insoluble in hexane) and lack of spontaneous room-temperature reactivity for TMA |
| Conditions | Standard interfacial polymerization conditions (water/hexane interface, 25°C) |
Buyers must select TMC over trimesic acid to ensure compatibility with standard industrial interfacial polymerization lines utilizing aliphatic hydrocarbon solvents.
During the extremely fast interfacial polymerization process, not all three acyl chloride groups of TMC react with the amine monomer. The unreacted acyl chlorides rapidly hydrolyze into carboxylic acid (-COOH) groups, which impart a critical negative charge and increased hydrophilicity to the membrane surface. Comparative studies between TMC and terephthaloyl chloride (TPC) in nanofiltration membrane fabrication show that TMC generates a higher density of these residual carboxylic groups. This structural feature lowers the water contact angle (e.g., 72° for TMC vs 80° for TPC in matched β-cyclodextrin systems) and significantly alters the Donnan exclusion profile, which is essential for tuning the rejection of specific multivalent ions [1].
| Evidence Dimension | Water contact angle (hydrophilicity) and carboxylic group generation |
| Target Compound Data | Water contact angle of 72° (higher hydrophilicity due to 3rd unreacted acyl group hydrolysis) |
| Comparator Or Baseline | Terephthaloyl chloride (TPC) (Water contact angle of 80°) |
| Quantified Difference | 8° lower contact angle for TMC-based membranes, indicating superior surface hydrophilicity |
| Conditions | Interfacial polymerization with tetra-amine and β-cyclodextrin on polysulfone support |
The trifunctional nature of TMC not only cross-links but also inherently functionalizes the polymer surface, a dual-action benefit that bifunctional cross-linkers cannot replicate.
TMC is the indispensable organic-phase cross-linker for reacting with m-phenylenediamine (MPD) to form the hyper-cross-linked polyamide active layer in commercial seawater and brackish water desalination membranes, ensuring the >98% salt rejection required for industrial water purification [1].
Utilized in interfacial polymerization reactions with piperazine (PIP) or specialized aliphatic amines to create negatively charged, highly permeable nanofiltration membranes tailored for the separation of multivalent ions, heavy metals, and micropollutants[2].
Serves as a highly reactive, rigid, C3-symmetric core building block for synthesizing star-shaped polymers, dendrimers, and specialized porous networks where precise 3D architectural control and high cross-linking density are required [3].
Corrosive;Irritant